L-858051

Descripción general

Descripción

L-858,051 is a water-soluble analog of forskolin, a cell-permeant activator of adenylate cyclase. L-858,051 activates adenylate cyclase (EC50 = 3 µM), inhibits glucose transport, and blocks cytochalasin B binding in rat adipocyte membranes. L-858,051 is used to activate adenylate cyclase and initiate signaling through elevated cAMP synthesis in a variety of cell types in culture.

Aplicaciones Científicas De Investigación

Activación de la Adenilato Ciclasa

Se sabe que L-858051 es un activador de la adenilato ciclasa . Esta enzima convierte ATP en AMP cíclico (cAMP) y es fundamental en muchos procesos biológicos, incluida la regulación del metabolismo y la actividad de los canales de calcio. Al estimular la adenilato ciclasa, this compound se puede utilizar para estudiar las vías de transducción de señales dependientes de cAMP.

Investigación Cardiovascular

El compuesto se ha utilizado en la investigación cardiovascular, particularmente para comprender la vía de señalización de cAMP en las células musculares lisas vasculares . Esto es crucial para desarrollar tratamientos para afecciones como la hipertensión y la aterosclerosis.

Estudios del Sistema Respiratorio

This compound se ha aplicado en estudios del sistema respiratorio para observar el efecto de la forskolina en la movilización de calcio inducida por la bradicinina en células musculares lisas traqueales caninas cultivadas . Esta investigación puede contribuir al desarrollo de nuevas terapias para el asma y otros trastornos respiratorios.

Farmacología Molecular

En farmacología molecular, la capacidad de this compound para modular la adenilato ciclasa se puede utilizar para estudiar los mecanismos moleculares de la acción hormonal y la función de los receptores . Esto tiene implicaciones para comprender varios trastornos hormonales y diseñar medicamentos que se dirijan a estas vías.

Confluencia y Proliferación Celular

La investigación ha demostrado que this compound influye en la confluencia celular y la vía de señalización de cAMP en las células musculares lisas vasculares . Esto puede ser significativo en la investigación del cáncer, donde la comprensión de la proliferación celular y la señalización es esencial para desarrollar estrategias anticancerígenas.

Mecanismo De Acción

Target of Action

The primary target of L-858051 is adenylate cyclase Adenylate cyclase is an enzyme with key regulatory roles in essentially all cells

Mode of Action

this compound is an activator of adenylate cyclase . It retains adenylate cyclase stimulatory activity, which means it increases the activity of adenylate cyclase, leading to an increase in the production of cyclic adenosine monophosphate (cAMP) .

Biochemical Pathways

The activation of adenylate cyclase by this compound leads to an increase in cAMP levels . cAMP is a second messenger, used for intracellular signal transduction, such as transferring the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane. It is involved in the activation of protein kinases and regulates the effects of adrenaline and glucagon. cAMP also binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins such as Epac1 and RAPGEF2 .

Pharmacokinetics

this compound is a water-soluble forskolin derivative . Its solubility in water (>10 mg/mL) suggests that it can be readily absorbed and distributed in the body . .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels can have various effects on the cell, depending on the specific cellular context . For example, in vascular smooth muscle cells, it has been shown to influence the cAMP signaling pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility suggests that it may be more effective in aqueous environments . .

Análisis Bioquímico

Biochemical Properties

L-858051 plays a significant role in biochemical reactions as it activates adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of ATP to cyclic AMP (cAMP), a second messenger important in many biological processes . This compound retains adenylate cyclase stimulatory activity .

Cellular Effects

This compound influences cell function by initiating signaling through elevated cAMP synthesis in a variety of cell types in culture . The increase in cAMP levels can lead to a series of intracellular events, including the activation of protein kinase A (PKA), which can further influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to adenylate cyclase, thereby activating it . This activation leads to an increase in the levels of cAMP within the cell . The elevated cAMP can then activate PKA, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems

Metabolic Pathways

This compound is involved in the cAMP-dependent pathway . By activating adenylate cyclase, it influences the conversion of ATP to cAMP This can affect metabolic flux and metabolite levels within the cell

Transport and Distribution

Given its water solubility , it is likely to be readily absorbed and distributed

Subcellular Localization

The subcellular localization of this compound is not well known. As it is involved in the cAMP-dependent pathway , it is likely to be found in regions of the cell where adenylate cyclase is present

Propiedades

IUPAC Name |

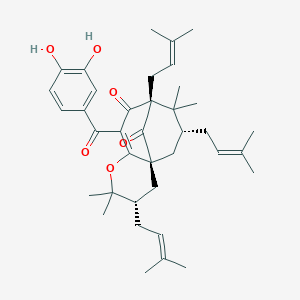

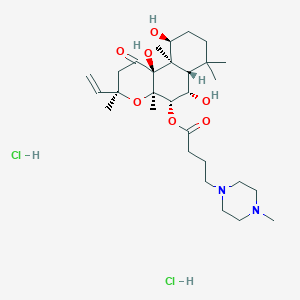

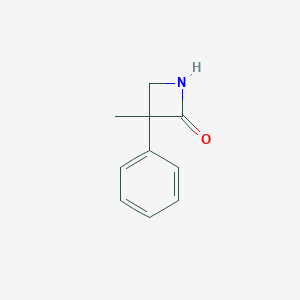

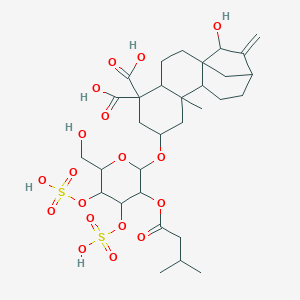

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-(4-methylpiperazin-1-yl)butanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O7.2ClH/c1-8-26(4)18-20(33)29(36)27(5)19(32)11-12-25(2,3)23(27)22(35)24(28(29,6)38-26)37-21(34)10-9-13-31-16-14-30(7)15-17-31;;/h8,19,22-24,32,35-36H,1,9-18H2,2-7H3;2*1H/t19-,22-,23-,24-,26-,27-,28+,29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJWVIUBCCGPBN-BAPSXVLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCCN4CCN(CC4)C)O)C)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC(=O)[C@@]2([C@]3([C@H](CCC([C@@H]3[C@@H]([C@@H]([C@]2(O1)C)OC(=O)CCCN4CCN(CC4)C)O)(C)C)O)C)O)C=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50Cl2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)